molecular formula C11H13ClN2O2 B1335352 N-[4-(acetylamino)benzyl]-2-chloroacetamide CAS No. 102677-62-3

N-[4-(acetylamino)benzyl]-2-chloroacetamide

Cat. No.: B1335352
CAS No.: 102677-62-3
M. Wt: 240.68 g/mol
InChI Key: LKTHYGFQEGMNRP-UHFFFAOYSA-N
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Description

Chemical Structure: N-[4-(Acetylamino)benzyl]-2-chloroacetamide (CAS: 102677-62-3) is a chloroacetamide derivative featuring a benzyl group substituted with an acetylamino moiety at the para position. Its molecular formula is $ \text{C}{11}\text{H}{13}\text{ClN}2\text{O}2 $, with a molecular weight of 252.69 g/mol.

The target compound likely follows a similar pathway, involving 4-(acetylamino)benzylamine and chloroacetyl chloride.

Availability: The compound is listed as discontinued by CymitQuimica, with purity levels up to 95% .

Properties

IUPAC Name

N-[(4-acetamidophenyl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)14-10-4-2-9(3-5-10)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTHYGFQEGMNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404666
Record name N-[4-(acetylamino)benzyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102677-62-3
Record name N-[4-(acetylamino)benzyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)benzyl]-2-chloroacetamide typically involves the reaction of 4-(acetylamino)benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)benzyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: Corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the acetylamino group.

Scientific Research Applications

N-[4-(acetylamino)benzyl]-2-chloroacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)benzyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Benzooxazol-4-yl-2-chloro-acetamide

  • Structure: Contains a benzooxazole ring instead of the acetylamino benzyl group.
  • Synthesis: Reacts 4-amino-1H-benzooxazole with chloroacetyl chloride in triethylamine .
  • This contrasts with the target compound’s benzyl-acetylamino group, which may prioritize hydrogen bonding via the amide group.

Thiadiazole Derivatives (Compounds 1–8)

  • Structure: Derived from 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione and N-(alkyl/aryl)-2-chloroacetamide .
  • Key Differences : The thiadiazole core offers sulfur and nitrogen heteroatoms, which can improve binding to metal ions or enzymes. In contrast, the target compound’s benzyl group may confer greater lipophilicity, influencing membrane permeability.

N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide

  • Structure : Features a benzodioxole ring, which includes two oxygen atoms in a fused ring system .
  • Key Differences: The benzodioxole group increases electron density and may enhance oxidative stability compared to the acetylamino benzyl group. This could affect metabolic pathways, as benzodioxoles are often substrates for cytochrome P450 enzymes.

Chlorinated Acetaminophen Derivatives (Compounds 4–6)

  • Structure: Include phenolic -OH groups with varying chlorine substitutions (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) .
  • Key Differences: The phenolic -OH group in these derivatives allows for hydrogen bonding and conjugation, unlike the target compound. However, the chloroacetamide moiety in both classes may confer similar reactivity in nucleophilic substitution reactions.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structure : Contains a dichlorophenyl group and a pyrazol ring .
  • Key Differences : The pyrazol ring enables coordination to metal ions, while the dichlorophenyl group enhances halogen bonding. The target compound lacks these features but may exhibit similar planar amide group geometry, as seen in crystallographic data .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Melting Point/Stability
N-[4-(Acetylamino)benzyl]-2-chloroacetamide 252.69 Expected IR: ~1695 cm⁻¹ (C=O), ~3280 cm⁻¹ (N-H) Not reported
N-Benzooxazol-4-yl-2-chloro-acetamide 224.63 IR: 1672 cm⁻¹ (CONH) Purified via column chromatography
N4-Acetylsulfacetamide 214.23 $ ^1\text{H-NMR} $: δ 7.84 (d, 2H), 2.09 (s, 3H) 248°C
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide 342.60 Not reported Not reported

Biological Activity

N-[4-(Acetylamino)benzyl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a chloroacetamide functional group along with an acetylamino substituent on a benzyl ring. This specific structural arrangement contributes to its unique reactivity and biological activity. The compound can be synthesized through the reaction of 4-(acetylamino)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine, typically in an organic solvent like dichloromethane at low temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cell proliferation, potentially leading to anticancer effects. Its structural features allow it to form hydrogen bonds and engage in hydrophobic interactions with enzyme active sites.
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Candida albicans . The presence of halogen atoms enhances its lipophilicity, facilitating membrane penetration .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several pathogens. The following table summarizes the findings from various studies:

Pathogen Activity Mechanism
Staphylococcus aureusEffectiveInhibition of cell wall synthesis
Escherichia coliModerateDisruption of membrane integrity
Candida albicansModerateInterference with fungal cell functions
Methicillin-resistant S. aureus (MRSA)EffectiveTargeting specific resistance mechanisms

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The specific pathways affected include those related to apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how variations in the chemical structure influence biological activity. Key findings include:

  • Substituent Positioning : The position of substituents on the phenyl ring significantly affects antimicrobial efficacy. Compounds with halogenated substituents at the para position exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity .
  • Functional Group Influence : The presence of both chloro and acetylamino groups appears crucial for maximizing biological activity, as these groups contribute to the compound's ability to interact with target sites effectively .

Case Studies

  • Antimicrobial Evaluation : A study assessed various chloroacetamides, including this compound, against standard strains like E. coli and S. aureus. Results indicated strong activity against Gram-positive strains while showing moderate efficacy against Gram-negative bacteria .
  • Cancer Cell Line Studies : In vitro experiments involving human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, suggesting a potential role as an anticancer agent through apoptosis induction.

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